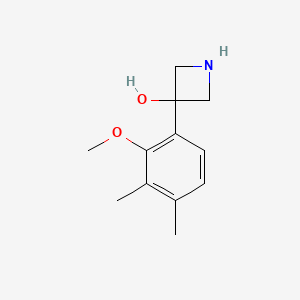
3-(2-Methoxy-3,4-dimethylphenyl)azetidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methoxy-3,4-dimethylphenyl)azetidin-3-ol is a chemical compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . This compound is part of the azetidine family, which consists of four-membered saturated heterocycles containing one nitrogen atom . Azetidines are known for their diverse biological activities and are used in various natural and synthetic products .
Preparation Methods
The synthesis of 3-(2-Methoxy-3,4-dimethylphenyl)azetidin-3-ol can be achieved through several methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by DBU and involves the Horner–Wadsworth–Emmons reaction to obtain the starting (N-Boc-azetidin-3-ylidene)acetate . Another method involves the Suzuki–Miyaura cross-coupling reaction, which uses brominated pyrazole–azetidine hybrids with boronic acids .
Chemical Reactions Analysis
3-(2-Methoxy-3,4-dimethylphenyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide
Scientific Research Applications
3-(2-Methoxy-3,4-dimethylphenyl)azetidin-3-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-Methoxy-3,4-dimethylphenyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-(2-Methoxy-3,4-dimethylphenyl)azetidin-3-ol can be compared with other similar compounds, such as:
Azetidine: A four-membered saturated heterocycle containing one nitrogen atom.
Oxetane: A four-membered saturated heterocycle containing one oxygen atom.
Pyrrolidine: A five-membered saturated heterocycle containing one nitrogen atom. The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
3-(2-methoxy-3,4-dimethylphenyl)azetidin-3-ol |
InChI |
InChI=1S/C12H17NO2/c1-8-4-5-10(11(15-3)9(8)2)12(14)6-13-7-12/h4-5,13-14H,6-7H2,1-3H3 |
InChI Key |
YEPWIRXFKCJMAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C2(CNC2)O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


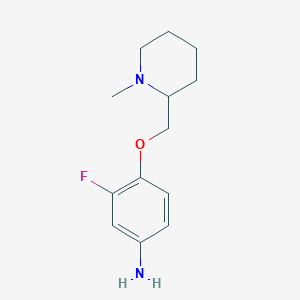

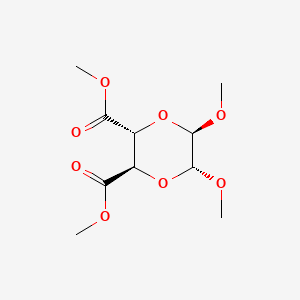
![4-[(1s,4r)-4-Propylcyclohexyl]cyclohex-1-ene-1-carbonitrile](/img/structure/B11762239.png)
![3-bromo-6-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11762243.png)

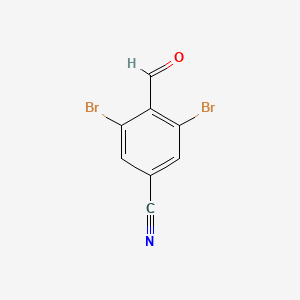
![Benzyl 6-oxo-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B11762265.png)

![5-[(3aR,4S,6aS)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid](/img/structure/B11762276.png)
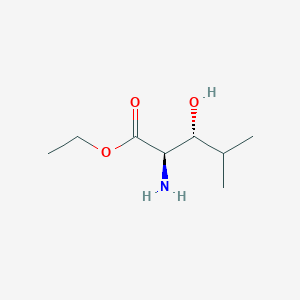
![3-(4-(Prop-2-ynyloxy)phenyl)-3,4-dihydro-2H-benzo[e][1,3]oxazine](/img/structure/B11762287.png)
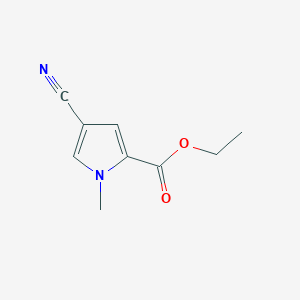
![2-[(1R,2R)-2-Methylcyclopropyl]ethan-1-ol](/img/structure/B11762293.png)
